N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride
CAS No.: 1215370-10-7
Cat. No.: VC4281975
Molecular Formula: C18H21Cl2N3O2S2
Molecular Weight: 446.41
* For research use only. Not for human or veterinary use.
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride - 1215370-10-7](/images/structure/VC4281975.png)
Specification
CAS No. | 1215370-10-7 |
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Molecular Formula | C18H21Cl2N3O2S2 |
Molecular Weight | 446.41 |
IUPAC Name | N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]thiophene-2-carboxamide;hydrochloride |
Standard InChI | InChI=1S/C18H20ClN3O2S2.ClH/c1-21(2)9-5-10-22(17(23)14-6-4-11-25-14)18-20-15-13(24-3)8-7-12(19)16(15)26-18;/h4,6-8,11H,5,9-10H2,1-3H3;1H |
Standard InChI Key | MHEHKKYZPUAWBK-UHFFFAOYSA-N |
SMILES | CN(C)CCCN(C1=NC2=C(C=CC(=C2S1)Cl)OC)C(=O)C3=CC=CS3.Cl |
Introduction
Chemical Identity and Structural Features
The molecular formula of N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride is C₁₈H₂₁Cl₂N₃O₂S₂, with a molecular weight of 446.4 g/mol . The structure combines a benzo[d]thiazole ring substituted with chlorine and methoxy groups at positions 7 and 4, respectively, linked via a carboxamide bridge to a thiophene ring. The tertiary amine side chain (3-(dimethylamino)propyl) and hydrochloride counterion enhance solubility in polar solvents.
Key Structural Components
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Benzo[d]thiazole core: A bicyclic aromatic system common in bioactive molecules, particularly kinase inhibitors and antimicrobial agents.
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Thiophene-carboxamide linkage: Provides conformational rigidity and potential hydrogen-bonding interactions.
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Dimethylaminopropyl side chain: Introduces basicity and cationic character under physiological conditions .
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₈H₂₁Cl₂N₃O₂S₂ | |
Molecular Weight | 446.4 g/mol | |
CAS Registry Number | 1215370-10-7 | |
Physical State | Solid (predicted) |
Synthesis and Structural Analogues
While no explicit synthesis protocol exists for this compound in the literature, its structure suggests a multi-step route analogous to reported benzothiazole-thiophene conjugates. A plausible pathway involves:
Core Assembly
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Benzo[d]thiazole formation: Condensation of 2-amino-4-methoxy-6-chlorobenzenethiol with a carbonyl source (e.g., chloroacetyl chloride) under basic conditions .
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Thiophene-carboxamide coupling: Activation of thiophene-2-carboxylic acid using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) followed by reaction with the benzothiazole amine .
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Side chain incorporation: Alkylation of the secondary amine with 3-(dimethylamino)propyl chloride, followed by hydrochloride salt formation .
Comparative Analysis with Analogues
Compounds such as 3-amino-6-phenyl-N-(3-(trifluoromethyl)phenyl)thieno[2,3-b]pyridine-2-carboxamide (synthesized in ) share similar carboxamide bridging strategies. Key differences include:
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Replacement of the benzo[d]thiazole with a thienopyridine system.
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Use of trifluoromethylphenyl substituents instead of dimethylaminopropyl groups .
Physicochemical Properties
Experimental data for this compound are sparse, but predictions can be made based on structural analogs:
Solubility and Lipophilicity
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LogP: Estimated at ~2.5 (moderate lipophilicity due to aromatic rings and basic side chain).
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Aqueous solubility: Enhanced by the hydrochloride salt, likely >10 mg/mL in water .
Stability
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pH sensitivity: The dimethylamino group may protonate in acidic conditions, increasing solubility.
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Photostability: Benzothiazole and thiophene systems are generally stable under ambient light .
Research Gaps and Future Directions
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Synthetic optimization: Develop scalable routes with improved yields (current analog syntheses report ~45% yields for similar steps) .
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Pharmacological profiling: Screen for activity against STING, kinases, or antimicrobial targets.
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ADMET studies: Evaluate absorption, distribution, and toxicity using in vitro models.
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